![molecular formula C36H42O10 B1180583 Shizukaol C CAS No. 142279-41-2](/img/structure/B1180583.png)
Shizukaol C
Overview
Description
Synthesis Analysis
The asymmetric total synthesis of Shizukaol derivatives has been achieved through methods involving catalytic asymmetric ketene-aldehyde cycloaddition, allylic alkylation/reduction/acidic cyclization, and double aldol condensation cascades. These methods facilitate the construction of the compound's complex molecular architecture, demonstrating the synthetic accessibility of Shizukaol C and its analogs (Wang et al., 2022).
Molecular Structure Analysis
Shizukaol C's molecular structure is characterized by its lindenane sesquiterpenoid skeleton, which forms the basis for its biological activity. The detailed molecular structure has been elucidated through various spectroscopic techniques, revealing a complex polycyclic architecture that is crucial for its antifungal efficacy.
Chemical Reactions and Properties
Shizukaol C's chemical reactivity is influenced by its unique molecular structure. Research focusing on C-H bond functionalization has highlighted the compound's capacity for undergoing transformations that enable the synthesis of various derivatives. These reactions are essential for exploring Shizukaol C's chemical space and potential as a lead compound in drug discovery (Godula & Sames, 2006).
Physical Properties Analysis
The physical properties of Shizukaol C, such as melting point, solubility, and optical rotation, are critical for its characterization and application in further studies. Although specific details on the physical properties of Shizukaol C are not provided in the retrieved documents, these properties generally play a significant role in the compound's handling and formulation for biological assays.
Chemical Properties Analysis
Shizukaol C exhibits potent antifungal activities against a variety of plant pathogenic fungi, demonstrating its potential as a bioactive compound. The mechanism of action is likely related to its interaction with fungal cellular components, leading to the disruption of fungal growth and development. The compound's antifungal properties and its effects on mitochondrial dysfunction in hepatic cells highlight its biological significance and potential therapeutic applications (Kang et al., 2017).
Scientific Research Applications
Antifungal Activities : Shizukaol C has shown potent antifungal activities against a range of plant pathogenic fungi, such as Pythium ultimum, Phytophthora infestans, Botrytis cinerea, and others. It has demonstrated protective activities against wheat leaf rust and tomato late blight in greenhouse conditions, indicating its potential as an effective antifungal agent (Kang et al., 2017).
Pharmacological Potential : Research on other compounds from the same family, such as Shizukaol B and Shizukaol D, has revealed their capabilities in attenuating inflammatory responses and inhibiting the growth of liver cancer cells, respectively. These studies suggest that Shizukaol C and related compounds may have broader pharmacological applications (Pan et al., 2017), (Tang et al., 2016).
Chemical Analysis and Synthesis : Studies have been conducted on the structural analysis and synthesis of Shizukaol C, contributing to a deeper understanding of its chemical properties and potential for synthetic replication in pharmaceutical applications (Wu et al., 2018).
Safety And Hazards
When handling Shizukaol C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The promising bioactivities and synthetic challenges arising from Shizukaol C have initiated a significant interest to synthetic chemists . The synthetic approach opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .
properties
IUPAC Name |
[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIOCIPCJDWMT-ADSFGAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Shizukaol C |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.